Product packaging for Glycerylmonooleate(Cat. No.:)

Glycerylmonooleate

Cat. No.: B1259535
M. Wt: 370.5 g/mol
InChI Key: MFIQBAKSQYMQQX-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Monoglycerides (B3428702) in Advanced Materials Science

Monoglycerides, esters of glycerol (B35011) and a single fatty acid, are a class of lipids that have garnered substantial interest in advanced materials science. Their amphiphilic nature, possessing both a hydrophilic (water-attracting) glycerol head and a hydrophobic (water-repelling) fatty acid tail, allows them to self-assemble into various ordered structures in the presence of a solvent. mdpi.comtaylorfrancis.com This characteristic is fundamental to their application in creating novel materials with tailored properties. In the food industry, for instance, monoglycerides like glycerol monostearate are used to improve the quality and stability of products. ijstr.org In materials science, their ability to form lyotropic liquid crystalline phases is of particular importance, enabling the development of structured materials for a variety of applications. mdpi.com

Significance of Glyceryl Monooleate as a Self-Assembling Amphiphilic Lipid in Research Systems

Glyceryl monooleate (GMO), also known as monoolein (B16389), stands out among monoglycerides due to its unique self-assembly behavior in aqueous environments. mdpi.comnih.gov It is a polar, unsaturated monoglyceride that can form a variety of thermodynamically stable liquid crystal structures depending on water concentration and temperature. mdpi.commdpi.com These structures include lamellar, reversed hexagonal, and two types of reversed bicontinuous cubic phases. acs.org This ability to form well-defined nanostructures makes GMO a valuable component in various research systems. mdpi.com Its biocompatibility and biodegradability further enhance its utility, particularly in pharmaceutical and food-related research. mdpi.commdpi.comatamanchemicals.com

The amphiphilic character of GMO, with its hydrophilic glycerol head and a long, unsaturated oleic acid tail, is the driving force behind its self-assembly. chemicalbook.com In aqueous solutions, the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads interact with the aqueous phase, leading to the formation of ordered structures. nih.gov This behavior is crucial for its application as an emulsifier, stabilizer, and as a matrix for the controlled release of substances. businessresearchinsights.comchemical-product.com

Historical Development and Evolution of Glyceryl Monooleate Research Paradigms

The study of glyceryl monooleate has evolved significantly over time. Initially recognized for its emulsifying properties in the food and cosmetics industries, its potential in more advanced scientific applications became apparent with a deeper understanding of its phase behavior. The discovery of its ability to form cubic phases in the presence of water was a pivotal moment, opening up new avenues of research.

Early research focused on characterizing the different liquid crystalline phases formed by GMO and water mixtures. acs.org This foundational work paved the way for its exploration in drug delivery systems, where the intricate structures of GMO-based liquid crystals could be used to control the release of both hydrophilic and lipophilic drugs. scielo.br More recent research has delved into modifying the properties of GMO liquid crystals by incorporating additives to tailor their phase behavior, swelling, and mucoadhesive properties for specific applications like buccal drug delivery. scielo.brbvsalud.org Furthermore, the development of GMO-based nanoparticles, such as cubosomes, has expanded its application in creating sophisticated drug delivery vehicles. nih.gov The ongoing investigation into the synthesis and modification of GMO continues to broaden its applications in chemical and materials research.

Chemical and Physical Properties of Glyceryl Monooleate

Glyceryl monooleate is an organic compound with the chemical formula C21H40O4 and a molecular weight of 356.54 g/mol . specialchem.com It is the monoester of glycerol and oleic acid. businessresearchinsights.com Typically, it appears as a clear amber or pale yellow liquid. atamanchemicals.com

PropertyValueSource
Chemical Formula C21H40O4 specialchem.com
Molecular Weight 356.54 g/mol chemicalbook.com
Appearance Clear amber or pale yellow liquid atamanchemicals.com
Solubility Insoluble in water; soluble in ethanol, chloroform, ether atamanchemicals.com
Boiling Point 238-240 °C atamanchemicals.com
Density 0.942 g/cm³ atamanchemicals.com
Flash Point 216 °C atamanchemicals.com
HLB Value 3.8 atamanchemicals.com

Synthesis and Manufacturing of Glyceryl Monooleate

The synthesis of glyceryl monooleate can be achieved through several methods, with the most common being direct esterification and glycerolysis.

Direct Esterification: This method involves the reaction of glycerol with oleic acid. atamanchemicals.com The process is often catalyzed by an acid or, in more recent developments, by enzymes or solid acid catalysts to improve selectivity and yield. google.comzenodo.org For instance, a method using a hydrogen-type strong acidic styrene-based cation exchange resin as a catalyst has been developed to produce oligoglycerol monooleate. google.com Another approach utilizes self-made sodium oleate (B1233923) and 3-chloro-1,2-propanediol (B139630) with tetrabutylammonium (B224687) bromide as a catalyst and toluene (B28343) as a solvent, achieving a high yield. jst.go.jpresearchgate.net

Glycerolysis: This process involves the reaction of triglycerides (fats and oils) with excess glycerol at high temperatures, often in the presence of a catalyst. atamanchemicals.com This method is commonly used in industrial production.

The purity of the final product, particularly the ratio of mono-, di-, and triglycerides, is a critical factor that influences its physical properties and applications. chemicalbook.com

Glyceryl Monooleate in the Formation of Lyotropic Liquid Crystalline Phases

One of the most researched aspects of glyceryl monooleate is its ability to form various lyotropic liquid crystalline phases when mixed with water. mdpi.com These phases are ordered structures that arise from the self-assembly of GMO molecules in an aqueous environment. The type of phase formed is dependent on factors such as the concentration of GMO, temperature, and the presence of additives. acs.orgscielo.br

The primary liquid crystalline phases formed by GMO and water include:

Lamellar Phase (Lα): A layered structure where bilayers of GMO molecules are separated by water layers.

Reversed Hexagonal Phase (HII): Cylindrical water channels are arranged in a hexagonal lattice, surrounded by the hydrophobic tails of GMO. acs.org

Reversed Bicontinuous Cubic Phases (QII): These are complex, three-dimensional structures with continuous but non-intersecting water channels separated by a continuous lipid bilayer. The two most common cubic phases are of the space groups Ia3d and Pn3m. acs.orgmdpi.com

The ability to transition between these phases by altering conditions makes GMO a highly versatile material for research. For example, the addition of oleic acid can induce a transition to the hexagonal phase, while propylene (B89431) glycol can increase water uptake. bvsalud.orgnih.gov These liquid crystalline structures are at the core of GMO's applications in drug delivery, as they can encapsulate and control the release of active molecules. scielo.br

Applications in Research and Development

The unique properties of glyceryl monooleate have led to its widespread use in various areas of research and development.

Drug Delivery Systems

GMO is extensively studied as a component of drug delivery systems due to its biocompatibility and its ability to form structured phases that can encapsulate and control the release of therapeutic agents. mdpi.comscielo.brchemsrc.com The liquid crystalline phases of GMO can accommodate both hydrophilic and lipophilic drugs. scielo.br For instance, GMO-based nanostructures have been designed to carry anticancer drugs like doxorubicin. mdpi.comnih.gov The mucoadhesive properties of GMO also make it a candidate for buccal and other mucosal drug delivery routes. scielo.brbvsalud.org

Food Industry Research

In the food industry, glyceryl monooleate is utilized as an emulsifier and stabilizer in a variety of products. businessresearchinsights.comchemical-product.com Research in this area focuses on how GMO can improve the texture, stability, and shelf-life of food items. For example, it has been shown to improve the quality of frozen dough by affecting water distribution and rheological properties. mdpi.com It is also used in the production of ice cream to enhance mouthfeel and melting resistance. ijstr.org

Protein Crystallization

A specialized application of glyceryl monooleate is in the in meso crystallization of membrane proteins. hamptonresearch.com The lipidic cubic phase formed by GMO and water provides a membrane-like environment that can facilitate the crystallization of these notoriously difficult-to-crystallize proteins, which is crucial for determining their three-dimensional structure. hamptonresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O5 B1259535 Glycerylmonooleate

Properties

Molecular Formula

C21H38O5

Molecular Weight

370.5 g/mol

IUPAC Name

2,3-dihydroxypropanoyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)26-21(25)19(23)18-22/h9-10,19,22-23H,2-8,11-18H2,1H3/b10-9-

InChI Key

MFIQBAKSQYMQQX-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)C(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)C(CO)O

Synonyms

1-oleoyl monoglyceride
1-oleoyl-2-glycerol
glycerol monooleate
glyceryl monooleate
glycerylmonooleate
mono-oleoylglycerol
monoelaidin
monolein
monoolein
myverol 18-99
oleic acid monoglyceride
sn-1-O-(cis-9)octadecenylglycerol

Origin of Product

United States

Self Assembly Phenomena and Lyotropic Liquid Crystalline Phase Behavior of Glycerylmonooleate

Fundamental Principles of Glycerylmonooleate Self-Assembly

The self-assembly of this compound is primarily driven by the hydrophobic effect and the tendency of its amphiphilic molecules to minimize the contact between their hydrophobic tails and water. This leads to the formation of various ordered structures, or mesophases, with different geometries and properties. The specific phase formed is largely dependent on the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. acs.orgnih.gov For this compound, which has a relatively small polar head and a bulky hydrophobic tail, the CPP is greater than one, favoring the formation of inverse phases with negative curvature. acs.orgnih.gov

Among the most complex and studied mesophases of this compound are the inverse bicontinuous cubic phases. nih.govresearchgate.net These structures consist of a single, continuous lipid bilayer that is contorted into a three-dimensional, periodic minimal surface, dividing space into two interpenetrating, yet separate, water channel networks. nih.govresearchgate.net Three primary types of inverse bicontinuous cubic phases have been identified in the this compound/water system:

Pn3m (Diamond): This phase is characterized by a double diamond minimal surface and is commonly observed at higher hydration levels, typically above 40% water content. researchgate.netmdpi.com It is a viscous, isotropic phase. yakhak.org

Im3m (Primitive): The primitive cubic phase is based on a primitive minimal surface. nih.govresearchgate.net Its formation in the this compound-water system can be induced by the addition of certain anionic or zwitterionic lipids. mdpi.com

Ia3d (Gyroid): The gyroid cubic phase is formed at intermediate water concentrations, generally between 20% and 40% water content. researchgate.netmdpi.com

The specific cubic phase that forms is a delicate balance of hydration, temperature, and the presence of other molecules. mdpi.comrsc.org For instance, in a pure this compound-water system, increasing hydration can cause a transition from the Ia3d to the Pn3m phase. mdpi.com

The inverse hexagonal phase (HII) is another significant mesophase formed by this compound. acs.orgnih.gov This phase is composed of cylindrical water channels arranged in a hexagonal lattice, surrounded by the hydrophobic lipid matrix. nih.gov The formation of the HII phase is favored under conditions that increase the negative curvature of the lipid-water interface, such as increased temperature or the addition of certain lipophilic molecules. acs.orgroyalsocietypublishing.org In many this compound systems, a transition from a cubic phase to the HII phase is observed upon heating. acs.orgnih.gov For example, pure this compound in excess water transitions from a Pn3m cubic phase to an HII phase at approximately 95°C. hereon.de

The lamellar phase (Lα) consists of stacked lipid bilayers separated by water layers. yakhak.orgroyalsocietypublishing.org This phase typically forms at lower hydration levels or in the absence of water. researchgate.net With no or very little water, this compound can form a lamellar crystal phase or a liquid crystal phase at temperatures below 37°C. researchgate.net The lamellar phase is characterized by its lower viscosity compared to the cubic phases and exhibits birefringence under polarized light microscopy. researchgate.net Upon increasing hydration, the lamellar phase can transition into cubic phases. yakhak.org

Inverse Hexagonal Phase Formation (HII)

Factors Modulating this compound Mesophases

The rich phase behavior of this compound is highly sensitive to environmental conditions. The two most influential factors are the level of hydration and the temperature, which can induce transitions between the various liquid crystalline structures.

The water content is a critical determinant of the mesophase structure in the this compound system. rsc.orgroyalsocietypublishing.org The sequence of phases as a function of increasing water content at a constant temperature (e.g., 25°C) is a well-documented phenomenon.

At very low water content (or in a dry state), this compound typically exists in a lamellar crystalline or liquid crystalline phase. researchgate.net As the water content increases to around 20-40%, the system transitions into the gyroid (Ia3d) inverse bicontinuous cubic phase. researchgate.netmdpi.com With a further increase in water to over 40%, the double diamond (Pn3m) cubic phase becomes the stable structure. researchgate.netmdpi.com The transition between these phases is a direct consequence of the lipid headgroups hydrating and the system adjusting its curvature to accommodate the increased water volume. rsc.org

Table 1: Influence of Hydration on this compound Phase Behavior at Room Temperature

Water Content (% w/w)Predominant PhaseSpace Group
< 20%Lamellar
20% - 40%Gyroid CubicIa3d
> 40%Diamond CubicPn3m

This table provides a generalized representation of the phase behavior of this compound as a function of water content. The exact transition points can vary based on the specific purity of the this compound and other experimental conditions.

Temperature plays a crucial role in modulating the phase behavior of this compound, primarily by affecting the kinetic energy and mobility of the lipid molecules. royalsocietypublishing.orgnih.gov An increase in temperature generally favors the formation of phases with higher negative curvature. royalsocietypublishing.org

A common temperature-induced transition is from a bicontinuous cubic phase to an inverse hexagonal (HII) phase. acs.orgnih.gov For instance, the transition temperature for the pure this compound/water system from a cubic to an HII phase is around 95°C. hereon.de However, this transition temperature can be significantly lowered by the addition of other components. acs.org At lower temperatures, the lipid tails can crystallize, leading to the formation of a lamellar crystalline phase (Lβ), which transitions to the fluid lamellar phase (Lα) upon heating. royalsocietypublishing.org

Calorimetric studies have identified a phase transition for this compound at approximately 15°C. nih.gov Furthermore, blends of this compound with other lipids, such as Glyceryl monostearate, exhibit temperature-dependent phase transitions, with a melting point of 42°C and a crystallization point of 37°C for a 75:25 wt% blend, respectively. nih.gov

Table 2: Temperature-Induced Phase Transitions in this compound Systems

SystemInitial Phase (Lower Temp.)Transition TemperatureFinal Phase (Higher Temp.)Reference
Pure GMO/WaterPn3m Cubic~95 °CHII hereon.de
GMOSolid/Crystalline~15 °CFluid nih.gov
GMO/GMS (75:25 wt%)Solid42 °C (Melting)Liquid nih.gov

This table summarizes key temperature-dependent phase transitions observed in this compound-containing systems.

Effects of Excipients and Additives on Phase Behavior

The self-assembly of glyceryl monooleate (GMO) into various lyotropic liquid crystalline phases is highly sensitive to the presence of excipients and additives. These molecules can interact with the lipid, altering the delicate balance of forces that govern phase formation and stability. Understanding these effects is crucial for the rational design of GMO-based formulations.

Polymeric Stabilizers

Polymeric stabilizers are frequently incorporated into GMO dispersions to provide steric stabilization, preventing particle aggregation and ensuring the long-term stability of the formulation. mdpi.com The hydrophobic portion of the polymer anchors within the lipid bilayers of the liquid crystalline structure, while the hydrophilic chains extend into the aqueous phase, creating a protective layer. mdpi.com The chemical nature and architecture of these polymers can significantly influence the resulting mesophase.

Poly(ethylene oxide)-b-poly(lactic acid) (PEO-b-PLA) and Poly(ethylene oxide)-b-poly(5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one) (PEO-b-PMEC): Amphiphilic block copolymers like PEO-b-PLA and PEO-b-PMEC have been investigated as stabilizers for GMO-based colloidal dispersions. mdpi.comresearchgate.netnih.gov Studies have shown that the type of hydrophobic block and the GMO-to-polymer molar ratio can dictate the size and internal organization of the resulting nanoparticles. nih.gov For instance, different ratios of GMO to these copolymers can lead to the formation of nanoparticles with varying internal structures. mdpi.comnih.gov These stabilizers have been successfully used to create stable liquid crystalline nanosystems. mdpi.com

Poloxamers: These are non-ionic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block and two hydrophilic polyoxyethylene (PEO) blocks. mdpi.com Poloxamer 407 (Pluronic F127) is a commonly used stabilizer in GMO dispersions. desy.deresearchgate.netnih.govnih.govresearchgate.net The concentration of poloxamer can influence the phase behavior of GMO. For example, in some systems, increasing the poloxamer concentration can lead to the formation of a cubic phase. nih.gov However, at very high concentrations (e.g., 12% w/w), it may disrupt the formation of ordered liquid crystalline structures. desy.de Temperature also plays a critical role, with studies showing transitions between different cubic phases (Im3m and Pn3m) as the temperature is varied in GMO/poloxamer dispersions. desy.de The hydrophilic nature of poloxamers can also narrow the cubic phase region and broaden the lamellar phase region in GMO systems. sioc-journal.cn

Polymeric StabilizerEffect on Glyceryl Monooleate Phase BehaviorReferences
PEO-b-PLA Stabilizes lyotropic liquid crystalline nanoparticles; influences particle size and internal organization based on the GMO:polymer ratio. mdpi.comresearchgate.netnih.govresearchgate.netuoa.gr
PEO-b-PMEC Acts as a stabilizer for GMO colloidal dispersions, affecting nanoparticle morphology and internal structure. mdpi.comresearchgate.netnih.govresearchgate.net
Chitosan (B1678972) Forms nanostructures with GMO, with its bioadhesive properties contributing to the system's characteristics. nih.govajol.infonih.govrsc.org
Poloxamers (e.g., Poloxamer 407) Stabilizes cubic phase dispersions; concentration and temperature can induce phase transitions (e.g., from Im3m to Pn3m cubic phase). High concentrations can disrupt ordered phases. Narrows the cubic phase and broadens the lamellar phase. mdpi.comdesy.deresearchgate.netnih.govnih.govresearchgate.netsioc-journal.cnresearchgate.netdesy.denih.gov
Surfactant-Mediated Phase Modulation

Surfactants, beyond their role as stabilizers, can actively modulate the phase behavior of glyceryl monooleate by altering the interfacial curvature and hydration.

Polysorbates: These non-ionic surfactants are also used in the preparation of GMO-based nanostructures. mdpi.comresearchgate.net Their presence can influence the physicochemical characteristics of the resulting nanoparticles, including their stability under different conditions such as varying pH and temperature. mdpi.comresearchgate.net

Hydrophilic and Lipophilic Additives

The addition of small molecules with varying degrees of polarity can significantly shift the phase boundaries of the GMO/water system.

Propylene (B89431) Glycol (PG): As a hydrophilic additive, propylene glycol can increase the water uptake of GMO liquid crystals. bvsalud.orgscielo.br In ternary systems of GMO, PG, and water, the presence of PG can lead to the formation of cubic and lamellar phases. acs.orgnih.govresearchgate.net Specifically, in the glyceryl monooleyl ether (GME)-PG-water system, which shows similarities to the GMO system, the addition of PG is postulated to make the interfacial region less negatively curved, enabling the formation of these new phases. acs.orgnih.govresearchgate.net In quaternary systems with GME, water, and PG, increasing the PG content can favor the formation of the lamellar phase and, at high concentrations, a sponge phase. rsc.orgrsc.org

Oleic Acid: This lipophilic additive, when incorporated into GMO systems, can induce a phase transition to the hexagonal phase and reduce the swelling rate. bvsalud.orgscielo.br The insertion of oleic acid among the lipid tails disrupts the packing of the mesophase and increases the apparent hydrophobic chain volume, which favors the formation of phases with higher negative curvature like the reversed hexagonal phase. scielo.br In some cases, the addition of oleic acid to GMO in an oil medium can lead to the stabilization of bi-continuous structures instead of discrete reverse micelles. rsc.org

Gelucire: Gelucire is a family of excipients composed of mixtures of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol esters. nih.gov Gelucire 44/14, for example, can self-emulsify in aqueous media to form a microemulsion. humanjournals.com When incorporated into GMO matrices, certain types of Gelucire (like Gelucire 43/01) can induce a transformation from the cubic phase to the hexagonal phase. researchgate.netnih.gov This phase change can decelerate water uptake by the system. researchgate.netnih.gov

Advanced Characterization Techniques for this compound Mesophases

The intricate and ordered nanostructures of glyceryl monooleate mesophases necessitate the use of advanced characterization techniques for their elucidation. These methods provide critical information on the structural determination and morphological analysis of these self-assembled systems.

Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD) for Structural Determination

SAXS and XRD are indispensable tools for identifying the specific liquid crystalline phase present in a glyceryl monooleate system. acs.org These techniques rely on the diffraction of X-rays by the ordered, periodic structures within the mesophase. The resulting diffraction pattern is a fingerprint of the specific phase.

The identification is based on the relative positions of the observed diffraction peaks. desy.de Each lyotropic liquid crystalline phase has a characteristic ratio of scattering vector (q) values for its diffraction peaks. For example:

Lamellar (Lα) phase: q ratios of 1:2:3:4...

Primitive (Im3m) cubic (V₂) phase: q ratios of √2:√4:√6:√8... turkjps.org

Diamond (Pn3m) cubic (V₂) phase: q ratios of √2:√3:√4:√6... desy.deacs.orgnih.govresearchgate.net

Gyroid (Ia3d) cubic phase: q ratios of √6:√8...

Reversed Hexagonal (H₂) phase: q ratios of 1:√3:√4:√7...

By analyzing the positions of the Bragg peaks in the SAXS/XRD pattern, the space group of the cubic phase or the geometry of the lamellar or hexagonal phase can be determined. desy.denih.govresearchgate.net Furthermore, the lattice parameter (the size of the unit cell) of the mesophase can be calculated from the peak positions, providing information on the dimensions of the water channels and lipid bilayers. desy.descielo.br SAXS has been used extensively to study the influence of additives like oleic acid and propylene glycol, and stabilizers like poloxamers, on the phase and structural parameters of GMO systems. desy.denih.govrsc.orgturkjps.orgmdpi.comnih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphological Analysis

Cryo-TEM provides direct visualization of the morphology of dispersed glyceryl monooleate mesophases, such as cubosomes and hexosomes. mdpi.comnih.gov In this technique, a thin film of the aqueous dispersion is rapidly vitrified (frozen without crystallization), preserving the native structure of the nanoparticles. nih.gov The sample is then imaged under cryogenic conditions in a transmission electron microscope.

TechniqueInformation ProvidedApplication in Glyceryl Monooleate SystemsReferences
SAXS/XRD Identification of liquid crystalline phase (e.g., cubic, hexagonal, lamellar) based on peak ratios; determination of lattice parameters.Characterizing phase transitions induced by temperature, additives (e.g., oleic acid, propylene glycol), and stabilizers (e.g., poloxamers). mdpi.comnih.govdesy.denih.govnih.govacs.orgnih.govrsc.orgrsc.orgrsc.orgacs.orgturkjps.orgnih.govmdpi.comnih.govrsc.orgresearcher.life
Cryo-TEM Direct visualization of nanoparticle morphology (size and shape); confirmation of internal nanostructure (e.g., cubic or hexagonal lattice).Analyzing the morphology of dispersed GMO systems (cubosomes, hexosomes) and the effect of stabilizers on particle structure. mdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgresearcher.life

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index Analysis

Dynamic Light Scattering (DLS), a non-invasive technique for measuring the size of submicron particles in a liquid, is a crucial tool for characterizing Glyceryl monooleate (GMO) based nanosystems. mdpi.comusp.org This method relies on the principle of Brownian motion, the random movement of particles suspended in a fluid. mdpi.comusp.org Smaller particles move more rapidly than larger ones, causing faster fluctuations in the intensity of scattered light. mdpi.com DLS measures these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. usp.organton-paar.com

The primary outputs of a DLS analysis are the mean particle size, often reported as the Z-average or intensity-weighted mean hydrodynamic diameter, and the Polydispersity Index (PDI). mdpi.comanton-paar.comatascientific.com.au The PDI is a dimensionless measure that indicates the breadth of the particle size distribution. anton-paar.comatascientific.com.au A PDI value below 0.1 suggests a monodisperse sample, where particles are of a nearly uniform size, while higher values indicate a broader distribution. usp.orgatascientific.com.au

In the context of GMO-based formulations, DLS is frequently employed to assess the physicochemical characteristics of nanoparticles such as cubosomes and liposomes. For instance, studies on GMO nanostructures have utilized DLS to confirm the formation of particles with an average diameter suitable for various applications. mdpi.com Formulations prepared with stabilizers like Tweens have shown average diameters under 200 nm with a PDI below 0.3. mdpi.com Similarly, investigations into curcumin-loaded cubosomes reported homogeneous particle size distributions with PDI values lower than 0.4. ethz.ch The technique has also been instrumental in evaluating the impact of different polymeric stabilizers and their concentrations on the resulting particle size and distribution of GMO colloidal dispersions. nih.govmdpi.comresearchgate.net

Table 1: DLS Analysis of Glyceryl Monooleate Formulations

FormulationStabilizerMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
GMO NanosystemTween< 200< 0.3 mdpi.com
Curcumin-loaded Cubosomes--< 0.4 ethz.ch
Nimodipine SLNs (Stearic Acid)Tween 80119 - 1380.162 - 0.265 innovareacademics.in

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference at a constant rate. mdpi.comtorontech.comfilab.fr This method provides valuable information about the thermal properties of materials, including melting point, crystallization temperature, glass transition temperature, and enthalpy changes associated with these transitions. mdpi.comtorontech.comimprovedpharma.com

In the study of Glyceryl monooleate, DSC is used to characterize its thermal behavior and to investigate its interactions with other components in a formulation. A typical DSC thermogram of pure GMO shows an endothermic peak corresponding to its melting point. For instance, one study reported a melting endotherm for GMO in the range of 20°C to 40°C, with a mean value around 31°C. researchgate.net

DSC can also reveal changes in the physical state of GMO when mixed with other substances. The appearance of new peaks or shifts in existing peaks can indicate interactions or the formation of new structures. For example, the addition of hyaluronic acid to GMO resulted in the appearance of an exothermic peak around -5°C, which was attributed to the crystallization of GMO influenced by the free water in the hyaluronic acid. researchgate.net This technique is also crucial for assessing the physical state of drugs within GMO-based delivery systems, such as determining if a drug is in a crystalline or amorphous state, which can significantly impact its release and bioavailability. improvedpharma.com

Table 2: Thermal Transitions of Glyceryl Monooleate Observed by DSC

SampleThermal EventTemperature Range (°C)ObservationReference
Pure GMOMelting20 - 40Endothermic peak researchgate.net
GMO with Hyaluronic AcidCrystallization~ -5Exothermic peak researchgate.net

This table is interactive. Click on the headers to sort the data.

Fast Fourier Transform (FFT) Analysis for Structural Comparison

Fast Fourier Transform (FFT) analysis is a powerful computational tool often used in conjunction with imaging techniques like cryogenic transmission electron microscopy (cryo-TEM) to elucidate the detailed internal structure of self-assembled systems like those formed by Glyceryl monooleate. nih.govmdpi.comresearchgate.netresearcher.life While cryo-TEM provides direct visualization of the nanoparticles, FFT of the resulting images can reveal the underlying crystallographic symmetry and lattice parameters of the liquid crystalline phases. nih.govresearchgate.netunifr.ch

This technique is particularly valuable for identifying the specific type of cubic phase present in GMO dispersions, such as the primitive (Im3m), gyroid (Ia3d), or diamond (Pn3m) bicontinuous cubic phases. nih.govresearchgate.net For example, in studies of GMO nanoparticles stabilized by block copolymers, FFT analysis of cryo-TEM images helped to identify the space group symmetry. nih.gov In one case, a primitive type bicontinuous cubic phase (Im3m) was identified, while in another, a Pn3m symmetry was observed. nih.gov

FFT analysis has also been used to confirm the formation of stable bicontinuous cubic phases with an Im3m symmetry and to measure lattice parameters, which have been found to be in the order of 140 Å in some preparations. researchgate.net This analytical approach allows for a more precise determination of the interplanar distances within the mesophase structure compared to what can be achieved with imaging alone. unifr.ch

Table 3: Structural Information from FFT Analysis of GMO Systems

GMO SystemStabilizer/AdditiveIdentified Phase/SymmetryLattice Parameter (Å)Reference
GMO NanoparticlesPEO-b-PLAIm3m (primitive)- nih.gov
GMO NanoparticlesPEO-b-PLAPn3m- nih.gov
MO Cubosomes-Im3m~140 researchgate.net

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique for elucidating the molecular structure of compounds like Glyceryl monooleate. researchgate.netsemanticscholar.org NMR provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure and conformation. springernature.com

For glycerolipids such as GMO, NMR is instrumental in confirming the identity and structure of the molecule. springernature.com The ¹H NMR spectrum of a triglyceride, for example, displays characteristic signals that can be assigned to specific protons in the glycerol (B35011) backbone and the fatty acid chains. oxinst.jp For instance, the protons on the glycerol backbone typically produce distinct resonances, which can serve as a reference for quantifying other components of the molecule. oxinst.jp Signals from olefinic protons in the unsaturated fatty acid chain (oleic acid in the case of GMO) and protons adjacent to the ester linkages also provide key structural information. oxinst.jp

In the context of GMO self-assembly, NMR can be used to study the integration of other molecules into the lipid-water interface and to monitor chemical reactions within the nanoconfined environment. acs.org For example, ¹H NMR has been used to evaluate the integration and polymerization of hydroxyethyl (B10761427) acrylate (B77674) within the aqueous channels of GMO's cubic phase. acs.org Furthermore, NMR self-diffusion measurements can confirm the association of stabilizers, like block copolymers, with the nanoparticles. researchgate.net

Table 4: Key ¹H NMR Signals in a Triglyceride (similar to GMO)

Proton TypeApproximate Chemical Shift (ppm)Structural Information
Glycerol backbone (CH₂)VariesIndicates the presence of the glycerol moiety
Glycerol backbone (CH)~5.3Part of the glycerol backbone
Olefinic (=CH)~5.3Indicates unsaturation in the fatty acid chain
Allylic (-CH₂-C=)VariesProtons adjacent to the double bond
Methylene adjacent to ester (-CH₂-COO)VariesProtons on the carbon next to the ester group
Terminal methyl (-CH₃)VariesEnd of the fatty acid chain

This table is interactive. Click on the headers to sort the data. Note: Specific chemical shifts can vary depending on the solvent and other factors.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is widely used to observe the morphological characteristics of materials, including Glyceryl monooleate-based formulations. ijper.orgbepls.com

In the analysis of GMO systems, SEM provides valuable insights into the shape, size, and surface features of particles. For instance, in the development of 5-Fluorouracil loaded cubosomes, SEM revealed nano-sized, somewhat cubic-shaped particles that were well-segregated and dispersed, indicating the stability of the formulation. ijper.org Similarly, SEM has been used to examine the surface morphology of dry powder precursors of liquid crystals, showing irregular particle shapes. bepls.com

To enhance imaging of hydrated and soft materials like GMO liquid crystalline phases, cryogenic SEM (cryo-SEM) is often employed. nih.gov This technique involves rapidly freezing the sample to preserve its native structure before imaging. Cryo-SEM can provide high-resolution images of the surface morphology and can reveal details about the domains within crystalline structures. nih.gov For example, cryo-SEM has been used to visualize the reverse hexagonal phase in a system containing GMO, revealing bundles of long cylinders. nih.gov

Table 5: Morphological Observations of GMO Systems by SEM

GMO FormulationObservationTechniqueReference
5-Fluorouracil loaded cubosomesNano-sized, cubic-shaped, well-dispersed particlesSEM ijper.org
Dry powder liquid crystal precursorIrregularly shaped particlesSEM bepls.com
GMO/water/tricaprylin/phosphatidylcholineReverse hexagonal phase with cylindrical bundlesCryo-SEM nih.gov
Progesterone/GMO systemMorphological changes in stratum corneumSEM scielo.br

This table is interactive. Click on the headers to sort the data.

Synthesis and Derivatization Strategies for Glycerylmonooleate

Enzymatic Synthesis Approaches (e.g., Lipase-Mediated Glycerolysis)

Enzymatic synthesis of glyceryl monooleate offers a green and highly selective alternative to conventional chemical routes, operating under milder conditions and often leading to higher purity products. researchgate.net Lipases, particularly 1,3-regiospecific lipases, are widely employed as biocatalysts for these reactions. researchgate.net The primary enzymatic methods are the direct esterification of glycerol (B35011) with oleic acid and the glycerolysis of triglycerides (oils rich in oleic acid). globalresearchonline.netjst.go.jp

Lipase-catalyzed glycerolysis involves the reaction of a triglyceride with glycerol to produce a mixture of mono- and diglycerides. globalresearchonline.net For instance, using Novozym 435, a commercially available immobilized lipase (B570770) from Candida antarctica B, high yields of GMO can be achieved. A two-stage enzymatic process involving the glycerolysis of high oleic sunflower oil in a binary solvent system (tert-butanol and tert-pentanol) yielded 75.31% monoacylglycerol, which was further purified to 93.3% GMO. nih.gov A similar process using lipase-catalyzed glycerolysis of camellia oil resulted in a product containing 82.42% glyceryl monooleate after purification by molecular distillation. researchgate.net

Direct enzymatic esterification of glycerol and oleic acid is another common approach. researchgate.net The reaction is influenced by factors such as the choice of enzyme, solvent, water content, and substrate molar ratio. In a study using Lipase G from Penicillium sp. in hexane, the esterification of glycerol with oleic acid at 40°C for 24 hours resulted in an 86.3 mol% incorporation of the fatty acid into the monoglyceride. researchgate.net

Table 1: Comparison of Enzymatic Synthesis Methods for Glyceryl Monooleate

Method Enzyme Substrates Key Conditions Result/Yield Reference
Glycerolysis Novozym 435 High Oleic Sunflower Oil, Glycerol Two-stage process, tert-butanol/tert-pentanol solvent 93.3% GMO after purification nih.gov
Glycerolysis Novozym 435 Camellia Oil, Glycerol Purification via molecular distillation 82.42% GMO content researchgate.net
Esterification Lipase G (Penicillium sp.) Oleic Acid, Glycerol Hexane solvent, 40°C, 24 hr 86.3 mol% incorporation of oleic acid researchgate.net
Esterification Candida sp. 99-125 lipase Oleic Acid, Glycerol Solvent-free, 35°C, 11:1 glycerol/oleic acid ratio 84% conversion rate researchgate.net

Chemical Esterification and Transesterification Pathways

Conventional chemical synthesis of glyceryl monooleate is typically achieved through direct esterification of glycerol with oleic acid or by the glycerolysis/transesterification of triglycerides. chemicalbook.comspecialchem.com These methods often require high temperatures and can utilize various catalysts, including acids, bases, or metal salts. zenodo.orggoogle.com

Direct esterification involves the reaction of glycerol with oleic acid, often with the removal of water to drive the reaction to completion. atamanchemicals.com Solid acid catalysts have been explored to facilitate this process and simplify catalyst removal. Using Amberlyst 16 resin as a catalyst at 70°C for 8 hours, a reaction efficiency of 84% for monooleate was achieved with a 2:1 molar ratio of glycerol to oleic acid. zenodo.org Another approach involves a catalyst-free reaction at high temperatures and pressures; reacting glycerol and oleic acid at 250°C under 125-150 psig pressure yielded a product with over 90% monoester content. google.com A novel esterification pathway utilizes sodium oleate (B1233923) and 3-chloro-1,2-propanediol (B139630) with tetrabutylammonium (B224687) bromide as a catalyst, achieving a high yield of 89.02% under optimized conditions (115°C, 6 hours). jst.go.jpresearchgate.net

Transesterification, including the glycerolysis of fats and oils, is a common commercial method. specialchem.com This can involve reacting triglycerides with glycerol at high temperatures (220-260°C) using catalysts like sodium stearate (B1226849) to produce a mixture of mono- and diglycerides. google.com Alternatively, the transesterification of methyl oleate (a fatty acid methyl ester) with glycerol can be performed. Using solid base catalysts like magnesium oxide (MgO), glyceryl monooleate yields as high as 70% have been obtained at mild conditions. unl.edu.ar

Table 2: Overview of Chemical Synthesis Pathways for Glyceryl Monooleate

Method Reactants Catalyst/Conditions Result/Yield Reference
Esterification Glycerol, Oleic Acid Amberlyst 16 resin, 70°C, 8 hr 84% monooleate zenodo.org
Esterification Sodium Oleate, 3-chloro-1,2-propanediol Tetrabutylammonium bromide, 115°C, 6 hr 89.02% yield jst.go.jpresearchgate.net
Esterification Glycerol, Oleic Acid Catalyst-free, 250°C, 125-150 psig >90% monoester google.com
Transesterification (Glycerolysis) Hydrogenated Oil, Glycerol Sodium Stearate, 220-260°C Mixture of mono- and diglycerides google.com
Transesterification Glycerol, Methyl Oleate Solid bases (e.g., MgO), >473 K ~70% glyceryl monooleate unl.edu.ar

Chemical Functionalization and Derivatization for Tailored Properties

The chemical structure of glyceryl monooleate, with its two free hydroxyl groups and a carbon-carbon double bond in the oleoyl (B10858665) chain, allows for various functionalization and derivatization reactions. nih.gov These modifications are performed either to alter the molecule's properties for specific applications or to facilitate its analysis.

For analytical purposes, particularly for gas chromatography (GC), the polarity of glyceryl monooleate must be reduced to increase its volatility. This is commonly achieved through derivatization of the hydroxyl groups. Silylation is a frequent method, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents. researchgate.net This process significantly lowers the boiling point of the molecule, enabling successful GC analysis. Other potential derivatization techniques for hydroxyl groups include alkylation and acylation. For analysis via UV spectrophotometry, where the native molecule lacks a suitable chromophore, derivatization can be used to introduce one. For example, a method for analyzing a related compound involves a derivatization step using orthophthalaldehyde and thioglycolic acid to create a product that can be detected by UV light. primescholars.com

Beyond analytical derivatization, the functional groups of GMO can be used to synthesize new molecules with tailored properties. One example is the creation of a glyceryl monooleate chitosan (B1678972) liquid crystalline polymer. google.com In this process, the primary alcohol group of GMO is first oxidized to an aldehyde. This aldehyde-functionalized GMO is then reacted with chitosan, an amino-polysaccharide, to form an imine linkage, which is subsequently reduced to a stable secondary amine, creating a new polymer. google.com This type of functionalization leverages the structural features of GMO to build larger, more complex materials for potential biomedical applications. google.com

Table 3: Mentioned Chemical Compounds

Compound Name
1,2-O-isopropylidene glycerol
3-chloro-1,2-propanediol
Amberlyst 16
Amberlyst-15
Calcium oleate
Carbon dioxide
Cholesterol
Chitosan
Diglyceride
Ethanol
Fatty acid methyl ester
Gentamicin sulfate
Glycerin
Glycerol
Glyceryl dioleate
Glyceryl monooleate
Glyceryl monopalmitate
Glyceryl monostearate
Glyceryl trioleate
n-hexadecane
Hydrogen chloride
Methanol
Methyl oleate
Magnesium oxide
n-heptane
Nitrogen
Novozyme 435
Oleic acid
Orthophthalaldehyde
Palmitic acid
Potassium hydroxide
Sodium oleate
Sodium stearate
Stearic acid
Sulfuric acid
tert-butanol
tert-pentanol
Tetrabutylammonium bromide
Thioglycolic acid
Toluene (B28343)
Triglyceride

Interactions of Glycerylmonooleate with Biomacromolecules and Complex Media

Interactions with Mucosal Components and Bioadhesive Mechanisms

The bioadhesive nature of glyceryl monooleate is a key attribute, enabling prolonged contact time with mucosal surfaces. This adherence is critical for localized drug delivery and enhancing absorption.

Glyceryl monooleate exhibits notable mucoadhesive properties, which are attributed to its interaction with mucin, the primary glycoprotein (B1211001) component of mucus. The mechanism of mucoadhesion is generally considered a two-stage process: the contact stage and the consolidation stage. The initial contact involves the wetting and swelling of the GMO formulation on the mucosal surface.

Upon contact with the aqueous environment of the mucosa, GMO can undergo phase transitions, forming liquid crystalline structures. In the presence of excess water, it tends to form a cubic phase, which is a stiff, transparent gel composed of a three-dimensional network of lipid bilayers separated by water channels. It is this cubic phase that is particularly noted for its mucoadhesive capabilities when formed on wet mucosal tissues. The mucoadhesion mechanism is thought to be non-specific, primarily involving the absorption of water from the mucosa by the GMO matrix, leading to dehydration of the mucus layer and subsequent adhesion.

Tensiometric measurements have provided insights into the adhesive strength of different GMO phases. Unswollen monoglycerides (B3428702) exhibit the highest mucoadhesion, followed by the partially swollen lamellar phase, and then the fully swollen cubic phase. The work of adhesion values have been reported to be in the range of 0.007–0.048 mJ/cm². The interaction is not only with mucin but also with the epithelial cell surfaces, which is particularly relevant in tissues where mucin is overproduced, such as in certain cancerous conditions.

The bioadhesive properties of glyceryl monooleate can be significantly enhanced when used in combination with other polymers, such as chitosan (B1678972). Chitosan, a cationic polysaccharide, is known for its own mucoadhesive properties, which arise from electrostatic interactions with the negatively charged mucin.

When formulated together, chitosan and GMO exhibit synergistic adhesive effects. Studies have demonstrated that composite chitosan/GMO systems show increased mucin adhesion compared to either component alone. This enhanced adhesion is attributed to the combined effects of chitosan's interaction with the mucosal membranes and GMO's ability to form bioadhesive liquid crystals. These composite systems, often in the form of nanoparticles, can provide a sustained release of encapsulated compounds and show increased cellular association, which is beneficial for targeted drug delivery. The combination has been shown to be effective in adhering to mucin-producing cell lines.

Adhesion to Mucin and Epithelial Surfaces

Colloidal Stability in Biological Milieus (e.g., Serum, Plasma)

The stability of glyceryl monooleate-based nanostructures in biological fluids is a critical factor for their in vivo performance. The complex composition of fluids like serum and plasma can influence the integrity and properties of these nanoparticles.

The colloidal stability of GMO nanostructures in biological media is heavily influenced by the type of stabilizer used in their formulation. For instance, nanostructures stabilized with certain surfactants like Tweens have shown an increase in their average size after just a few hours of incubation in a medium containing 70% fetal bovine serum (FBS), with this trend becoming more pronounced over time.

Conversely, other stabilizers can impart greater stability. The choice of stabilizer, including the length of its hydrophilic and hydrophobic portions, can significantly affect its adsorption onto the nanosystem's surface and thus its stability. For example, albumin stabilization has been shown to improve colloidal stability and dispersion in various dissolution media. The goal is to maintain a consistent hydrodynamic diameter and a low polydispersity index to ensure predictable behavior in the biological environment. Under high ionic strength conditions, such as in blood, electrostatic interactions between nanoparticles and counterions can neutralize surface charges, potentially impacting stability.

StabilizerBiological MediumObservationSource
Tweens70% Fetal Bovine Serum (FBS)Increase in average nanostructure size over time.
Bovine Serum Albumin (BSA)Physiological MediaImproved colloidal stability and dispersion.

When glyceryl monooleate formulations come into contact with biological fluids, they can undergo phase transitions. GMO can self-assemble into various structures like lamellar, cubic, and reversed hexagonal phases depending on factors like water content and temperature. The addition of more than 40% water can lead to the formation of a diamond cubic liquid crystalline phase.

The presence of components in biological fluids can trigger these transitions. For example, the digestion of lipids in the small intestine can lead to the formation of secondary vehicles like cubic nanoparticles, which are crucial for the absorption of hydrophobic compounds. Studies have shown that the addition of lipophilic drugs or other lipids

Mechanisms of Compound Protection and Stabilization within Glycerylmonooleate Matrices

Chemical Stability Enhancement against Degradation Pathways (e.g., Hydrolysis, Oxidation)

Glyceryl monooleate (GMO) has demonstrated significant potential in enhancing the chemical stability of labile molecules by protecting them from degradation pathways such as hydrolysis and oxidation. This protective capacity is largely attributed to the unique structure of the liquid crystalline phases that GMO forms in the presence of water. The bicontinuous cubic phase, in particular, creates a tortuous, narrow aqueous channel system within a lipidic matrix, which can physically hinder the access of degradative agents to an encapsulated molecule and alter the local chemical environment.

Research has shown that incorporating drugs into a GMO cubic phase gel can substantially slow their degradation compared to being in an aqueous solution. nih.gov A key study investigated the stability of two cephalosporin (B10832234) antibiotics, cefazolin (B47455) and cefuroxime, which are susceptible to hydrolysis and, in the case of cefazolin, oxidation. nih.govtandfonline.com When encapsulated within a GMO cubic phase gel, the degradation of both antibiotics was significantly reduced at temperatures of 22°C and 37°C. tandfonline.com For cefuroxime, which degrades solely through the hydrolysis of its beta-lactam ring, the degradation rate in the gel was half that observed in solution. nih.govtandfonline.com

Cefazolin degradation, which occurs via both hydrolysis and oxidation of its thioether moiety, was even more dramatically slowed. nih.gov At a low concentration (50 µg/g), the degradation rate constants for cefazolin were found to be 3- to 18-fold lower in the GMO gel compared to the solution. nih.govtandfonline.com At a higher concentration (200 µg/g), the degradation kinetics in the gel displayed a lag phase characteristic of oxidation, further confirming the complex protective mechanisms at play. nih.gov This enhanced stability underscores the ability of the GMO matrix to act as a barrier against both water and oxidative species. nih.govtandfonline.com

Table 1: Comparative Degradation of Cefazolin in Solution vs. GMO Cubic Phase Gel

Condition Formulation Percent Remaining (Day 4) Key Finding Citation
Low Concentration (50 µg/g) at 37°C Solution ~22.9% Faster degradation tandfonline.com
GMO Gel ~42.3% (at Day 7) Slower degradation tandfonline.com
High Concentration (200 µg/g) at 22°C & 37°C Solution - First-order degradation nih.gov
GMO Gel - Lag phase followed by exponential loss (typical of oxidation) nih.gov
Cefuroxime at 37°C Solution - Degraded twice as fast as in gel nih.govtandfonline.com
GMO Gel - Enhanced stability against hydrolysis nih.govtandfonline.com

Protection of Encapsulated Biomacromolecules from Enzymatic Degradation

The oral delivery of protein and peptide drugs is a significant challenge due to their rapid degradation by digestive enzymes in the gastrointestinal tract. researchgate.net Glyceryl monooleate-based systems, such as cubic and hexagonal mesophases, offer a promising strategy to protect these sensitive biomacromolecules. researchgate.netacs.org By encapsulating the protein within the nanostructured water channels of the lipid matrix, these systems can physically shield the drug from enzymatic attack. researchgate.netresearchgate.net

The effectiveness of this protective mechanism has been demonstrated in studies involving the protein drug insulin (B600854) and the enzyme chymotrypsin, which is found in the small intestine. researchgate.net When insulin was encapsulated within a lipidic bicontinuous cubic phase formed by monoolein (B16389) (an alternative name for glyceryl monooleate), its enzymatic degradation was significantly retarded compared to insulin in a simple aqueous solution. researchgate.net The study showed that this protective effect could last for up to two hours, a critical timeframe for absorption in the gastrointestinal tract. researchgate.net The encapsulation efficiency in these lipid phases was high (over 80%), and the underlying protective nanostructure was retained. researchgate.net

Similarly, GMO-based systems have been developed to protect other enzymes intended for oral administration. An in-situ cubic phase transforming system of glyceryl monooleate was shown to offer protection to the metalloenzyme serratiopeptidase from the harsh acidic and enzymatic environment of the stomach. researchgate.net This protection prevents the enzyme from being destroyed before it can reach its target site for absorption, enabling a delayed and controlled release. researchgate.net The confinement of the biomacromolecule within the lipid matrix not only limits the access of degradative enzymes but can also influence the protein's own structural stability. acs.org For instance, studies on insulin have shown that confinement within a cubic structure can favor an unordered secondary structure, while confinement in a hexagonal structure can lead to a prevalence of parallel β-sheets, which are nuclei for fibril formation. acs.org

Table 2: Protection of Biomacromolecules by Glyceryl Monooleate (GMO) Systems

Biomolecule GMO System Degrading Agent/Condition Outcome Citation
Insulin Bicontinuous Cubic Phase Chymotrypsin Significantly retarded enzymatic degradation for up to 2 hours. researchgate.net
Insulin Cubic (Pn3m) & Hexagonal (HII) Mesophases Thermal changes Confinement affects the protein's secondary structure response to heat. acs.org
Serratiopeptidase (STP) In-situ Cubic Phase Transforming System Gastric environment (acid, enzymes) Protection in the gastric environment, providing delayed and controlled release. researchgate.net

Advanced Applications of Glycerylmonooleate in Research Methodologies and Materials Science

Design of Self-Assembled Nanosystems for Advanced Research Applications

The spontaneous organization of glyceryl monooleate in aqueous environments into lyotropic liquid crystalline phases is a cornerstone of its application in research. These phases can be dispersed into nanoparticles, each retaining the intricate internal structure of the bulk phase, thereby offering unique properties for scientific exploration.

Lyotropic Liquid Crystalline Nanoparticles (LCNPs) as Research Tools

Lyotropic liquid crystalline nanoparticles (LCNPs) derived from glyceryl monooleate are utilized as sophisticated research tools. dovepress.commdpi.comresearchgate.net These nanoparticles combine the advantages of both fluidic and particulate systems, offering enhanced colloidal stability and a high surface area. dovepress.com Their self-assembling nature allows for the encapsulation of a wide range of molecules, including hydrophilic, hydrophobic, and amphiphilic compounds, making them invaluable for studying molecular interactions and delivery mechanisms. researchgate.net

The internal structure of these nanoparticles can be characterized using techniques such as small-angle X-ray scattering (SAXS), cryo-transmission electron microscopy (cryo-TEM), and dynamic light scattering (DLS). researcher.lifemdpi.com Research has demonstrated that LCNPs fabricated from glyceryl monooleate can effectively permeate biological barriers, a property that is actively investigated to understand transport phenomena across membranes. mdpi.com For instance, studies have used glyceryl monooleate-based LCNPs to explore the delivery of molecules to bacterial biofilms, providing insights into antimicrobial strategies. mdpi.com The inherent biocompatibility and biodegradability of glyceryl monooleate further enhance the utility of these nanoparticles in biological research settings. dovepress.commdpi.com

Cubosomes and Hexosomes as Nanocarrier Constructs

Among the most studied LCNPs are cubosomes and hexosomes, which are nanoparticles possessing internal bicontinuous cubic (Q2) and inverted hexagonal (H2) structures, respectively. researchgate.net These nanocarriers are typically formed from the self-assembly of glyceryl monooleate in water, often stabilized by polymers like Pluronic F127. researchgate.netdovepress.com The unique, honeycombed internal structure of cubosomes provides a large interfacial area, allowing for the high-efficiency encapsulation of various guest molecules. nih.govnih.gov

Cubosomes and hexosomes serve as model systems in research for understanding the behavior of complex lipid assemblies and their interactions with bioactive compounds. researchgate.net Their well-defined, thermodynamically stable structures are advantageous for systematic studies. nih.gov Researchers utilize these constructs to investigate encapsulation efficiency, and the influence of the internal nanostructure on molecular transport. For example, studies have shown that cubosomes can be engineered to encapsulate both hydrophobic and hydrophilic molecules simultaneously, making them excellent platforms for co-delivery research. nih.gov The structural versatility and biocompatibility of glyceryl monooleate-based cubosomes and hexosomes make them prominent in the design of advanced nanocarrier systems for research purposes. researchgate.netnonequilibrium.com

Table 1: Properties of Glyceryl Monooleate-Based Nanocarriers
Nanocarrier TypeInternal StructureKey ComponentsTypical Size Range (nm)Primary Research Applications
LCNPsVaries (e.g., lamellar, cubic, hexagonal)Glyceryl Monooleate, Stabilizer75 - 200Studying molecular interactions, transport across biological barriers. dovepress.commdpi.comresearchgate.net
CubosomesBicontinuous Cubic (Q2)Glyceryl Monooleate, Pluronic F127100 - 300High-efficiency encapsulation studies, modeling complex lipid assemblies. researchgate.netnih.govnih.gov
HexosomesInverted Hexagonal (H2)Glyceryl Monooleate, Pluronic F127100 - 300Investigating the influence of non-lamellar structures on molecular transport. researchgate.net

Hybrid Polymer/Lipid Nanostructures in Material Science

In materials science, the integration of polymers with glyceryl monooleate has led to the development of hybrid nanostructures with tunable properties. mdpi.comresearchgate.net These materials combine the self-assembly characteristics of the lipid with the functional and structural versatility of polymers. Chitosan (B1678972), a biocompatible polymer, has been combined with glyceryl monooleate to form polymer-lipid hybrid nanoparticles (PLNs). researchgate.netnih.gov

Research in this area focuses on understanding how the lipid-polymer interaction influences the resulting nanostructure and its properties. nih.govresearchgate.net Differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) are employed to study the incorporation of glyceryl monooleate into the polymer matrix and the resulting internal structures. researchgate.netnih.gov The lipid/polymer mass ratio has been identified as a critical parameter affecting the stability and internal organization of these hybrid systems. researchgate.netnih.gov Such studies are fundamental to designing new materials with specific characteristics for various applications. For example, the surface hydrophobicity and mucoadhesive properties of chitosan-glyceryl monooleate nanoparticles are actively being investigated. nih.gov The development of these hybrid systems opens new avenues for creating advanced materials with tailored functionalities. mdpi.com

Table 2: Research Findings on Glyceryl Monooleate-Based Hybrid Nanostructures
PolymerLipidKey FindingAnalytical Technique
ChitosanGlyceryl MonooleateLipid/polymer ratio affects internal structure and stability. researchgate.netnih.govDSC, NMR
Poly(ethylene oxide)-b-poly(lactic acid) (PEO-b-PLA)Glyceryl MonooleatePolymer composition influences nanoparticle size and internal organization. mdpi.comCryo-TEM, DLS, XRD
Poly(ethylene oxide)-b-poly(5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one) (PEO-b-PMEC)Glyceryl MonooleateDifferent hydrophobic blocks in the copolymer lead to varied nanostructure formation. mdpi.comCryo-TEM, DLS, XRD

Mechanistic Studies of Controlled Release from Glyceryl Monooleate Systems

The intricate internal architecture of glyceryl monooleate-based systems provides a unique matrix for controlling the release of encapsulated substances. Mechanistic studies in this area are crucial for understanding and predicting release profiles, which is fundamental for various scientific and technological applications.

Diffusion Pathways within Bicontinuous Cubic Phases

The bicontinuous cubic phase of glyceryl monooleate is characterized by a network of interwoven water channels separated by a continuous lipid bilayer. nonequilibrium.com This structure creates tortuous diffusion pathways for encapsulated molecules. nonequilibrium.comijlsr.com The release of substances from this phase is not straightforward and is governed by the complex geometry of the matrix.

Studies have shown that the diffusion of both lipid and water molecules within these cubic phases can be quantified using techniques like NMR pulsed-field gradient diffusion. The phase structure provides a tortuous diffusion pathway which is a key factor in achieving controlled release. nonequilibrium.com The intricate and narrow water channels significantly hinder the movement of water-soluble molecules, leading to sustained release profiles. Conversely, lipophilic molecules must navigate the continuous lipid bilayer, which also results in a slowed release. The unique structure of the bicontinuous cubic phase, therefore, allows for the simultaneous controlled release of both hydrophilic and hydrophobic substances.

Modulation of Release Kinetics through Additive Incorporation and Phase Transitions

The release kinetics from glyceryl monooleate systems can be finely tuned by incorporating additives or inducing phase transitions. tandfonline.comscielo.br Additives with different polarities can alter the packing of the lipid molecules, leading to changes in the liquid crystalline phase. scielo.br For instance, hydrophilic additives can induce a transition to a lamellar phase, while lipophilic compounds can disrupt the packing and increase the hydrophobic volume, potentially leading to a hexagonal phase. scielo.br

Research has shown that the addition of ethylcellulose to a glyceryl monooleate matrix can form a hydrophobic network that sustains the release of incorporated molecules. tandfonline.com The release mechanism in such systems often follows Fickian diffusion. tandfonline.com Furthermore, phase transitions from a cubic to a hexagonal phase have been observed to alter release rates. rsc.org For example, the incorporation of oleic acid can induce a transition to a hexagonal phase, which has been shown to reduce the swelling rate and consequently affect the release profile. scielo.br Similarly, the addition of certain hard fats can trigger a transition from a cubic to a hexagonal phase, which further delays release due to increased resistance to water uptake. researchgate.net These studies demonstrate that by carefully selecting additives and controlling environmental conditions to induce phase transitions, the release kinetics from glyceryl monooleate systems can be precisely modulated for specific research applications. researchgate.nettandfonline.comrsc.org

pH-Responsive Release Characteristics of Glyceryl Monooleate Systems

The ability of glyceryl monooleate (GMO) systems to respond to changes in pH is a significant area of research, particularly for controlled drug delivery. GMO, in the presence of water, can form various lyotropic liquid crystalline phases, such as cubic and hexagonal phases. researchgate.netijpsonline.com These phases can encapsulate drug molecules, and the release of these molecules can be triggered by a change in the pH of the surrounding environment. researchgate.netencyclopedia.pub

The pH-responsiveness of GMO systems is often achieved by incorporating ionizable lipids or fatty acids, such as oleic acid or linoleic acid, into the formulation. ijpsonline.comnih.govresearchgate.net At different pH values, the ionization state of these additives changes, which in turn alters the molecular packing and curvature of the lipid bilayers, leading to a phase transition. nih.govunifr.ch For instance, a system might exist in a cubic phase at a neutral pH and transition to a hexagonal phase in an acidic environment. ijpsonline.comresearchgate.net This structural change can influence the diffusion pathways and, consequently, the release rate of the encapsulated substance. researchgate.net

Research has demonstrated that the release of drugs can be significantly faster from a cubic phase compared to a hexagonal phase. researchgate.net This principle is being explored for targeted drug delivery to specific sites in the body with distinct pH environments, such as the stomach (acidic) and the intestine (neutral). researchgate.netresearchgate.net For example, a drug-loaded GMO system could be designed to have a slower release in the acidic conditions of the stomach and a faster release in the neutral pH of the intestine. researchgate.net

Studies have investigated the phase behavior of mixed lipid systems containing GMO and a pH-sensitive component. For instance, a mixture of monolinolein and linoleic acid was shown to transition from a cubic phase at pH 7 to a hexagonal phase at pH 2. researchgate.net Similarly, the combination of GMO with 2-hydroxyoleic acid (2OHOA) resulted in the formation of cubosomes at a pH range of 3.5 to 4.5, while transitioning to vesicles at a pH of 5.0 and above. nih.gov These pH-triggered nanostructural transformations are crucial for developing "smart" drug delivery systems. unifr.ch

Table 1: pH-Induced Phase Transitions in Glyceryl Monooleate-Based Systems This table is interactive. Users can sort and filter the data by clicking on the headers.

pH-Sensitive Component Initial pH Initial Phase Final pH Final Phase Reference
Linoleic Acid 7 Cubic (Im3m) 2 Hexagonal (HII) researchgate.net
Oleic Acid 7 Cubic (Im3m) 6 Hexagonal (HII) nih.gov
2-Hydroxyoleic Acid (1:1 with GMO) 3.5 - 4.5 Cubosomes 5.0 - 7.4 Vesicles nih.gov
2-Hydroxyoleic Acid (3:7 with GMO) 2.0 - 3.5 Cubosomes (Pn3m) 4.0 Cubosomes (Im3m) nih.gov

Glyceryl Monooleate as a Component in Biomaterials Research and Fabrication

The biocompatible and biodegradable properties of glyceryl monooleate make it an excellent candidate for use in biomaterials research and fabrication. researchgate.net Its applications range from the creation of scaffolds for tissue engineering to its integration into advanced composite materials.

Glyceryl monooleate is utilized in the fabrication of scaffolds and functionalized matrices that can support cell growth and tissue regeneration. researchgate.netdntb.gov.ua These scaffolds can be designed to mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. researchgate.net The porous nature of GMO-based scaffolds, often created through techniques like electrospinning, allows for nutrient and waste exchange, which is essential for cell viability. researchgate.net

In one application, a hydrophobic waxy retardant polymer, glyceryl monooleate, was used in a hydrophilic inter-polyelectrolyte matrix system for the sustained delivery of anti-tubercular drugs. rjptonline.org This system, prepared by a melt granulation technique, demonstrated the potential of GMO to control the release of active pharmaceutical ingredients from a matrix. rjptonline.org Furthermore, polyurethane scaffolds have been prepared from glycerol (B35011) monostearate, a related monoglyceride, for both soft and hard tissue engineering applications. dntb.gov.uaresearchgate.net

Glyceryl monooleate is a key component in the development of polymer-lipid hybrid nanoparticles (LPHNPs), which combine the structural advantages of polymers with the biomimetic properties of lipids. researchgate.netnih.govasiapharmaceutics.info These hybrid systems can encapsulate both hydrophilic and hydrophobic drugs and offer controlled release profiles. asiapharmaceutics.info

These hybrid composites are being investigated for various applications, including oral drug delivery. researchgate.net For example, hollow and bioadhesive microspheres composed of ethylcellulose, Eudragit, and glyceryl monooleate have been shown to prolong drug retention time in the stomach. scientificarchives.com

Table 2: Examples of Glyceryl Monooleate in Polymer-Lipid Hybrid Composites This table is interactive. Users can sort and filter the data by clicking on the headers.

Polymer Other Components Application Key Finding Reference
Chitosan F127 Oral absorption enhancement Lipid/polymer ratio affects stability and internal structure. researchgate.net
Ethylcellulose Eudragit Gastro-retentive drug delivery Microspheres showed strong mucoadhesive properties and good buoyancy. scientificarchives.com
Poly(ε-caprolactone) Palmitic acid, Lauric acid Controlled drug delivery LPHNPs showed higher entrapment efficiency and controlled release compared to polymeric NPs. asiapharmaceutics.info
Chitosan Poloxamer 407 Targeted delivery of gallic acid Nanoparticles showed sustained release of the active constituent. nih.gov

Fabrication of Scaffolds and Functionalized Matrices

Glyceryl Monooleate in Analytical Chemistry and Chromatographic Methodologies

Beyond its applications in materials science and drug delivery, glyceryl monooleate plays a significant role in enhancing analytical techniques, particularly in the field of chromatography. researchgate.net

In gas chromatography (GC), the addition of glyceryl monooleate to samples has been shown to improve the analytical signal and optimize the shape of chromatographic peaks. researchgate.net This is particularly beneficial in the trace analysis of pesticides, where it can lead to increased peak height and reduced peak broadening. researchgate.net The improved peak shape contributes to more accurate and reliable quantification of analytes.

Compared to other agents used for this purpose, such as sorbitol or shikimic acid, glyceryl monooleate exhibits better thermal stability and solubility in organic solvents, especially nonpolar ones like hexane. researchgate.net This reduces the contamination of the chromatograph's injector and column, leading to more stable and reproducible results. researchgate.net

A significant advantage of using glyceryl monooleate as an additive in gas chromatography is its ability to expand the linear range of the analytical signal. researchgate.net This means that the detector's response remains proportional to the analyte concentration over a wider range, simplifying the calibration process and improving the accuracy of quantification for samples with varying concentrations.

Furthermore, the use of glyceryl monooleate can lead to a lowering of the limit of detection (LOD) for trace analytes. researchgate.net This enhanced sensitivity is crucial for detecting very low concentrations of substances, such as pesticide residues in agricultural products. researchgate.net Studies have shown that an optimal concentration range of glyceryl monooleate can simultaneously improve peak shape, expand the linearity range, and lower the detection limit for a wide variety of pesticides. researchgate.net For instance, in the analysis of three monoglyceride emulsifiers in dairy products using GC-MS, the instrument detection limit was found to be in the range of 0.26 mg/L to 1.20 mg/L. patsnap.com

Table 3: Impact of Glyceryl Monooleate on Gas Chromatographic Analysis of Pesticides This table is interactive. Users can sort and filter the data by clicking on the headers.

Parameter Effect of Glyceryl Monooleate Addition Benefit Reference
Peak Shape Increased height, decreased broadening Improved accuracy and resolution researchgate.net
Linearity Range Expanded Simplified calibration, improved accuracy researchgate.net
Limit of Detection Lowered Enhanced sensitivity for trace analysis researchgate.net
System Stability Reduced contamination of injector and column More stable and reproducible results researchgate.net

Theoretical and Computational Investigations of Glycerylmonooleate Systems

Molecular Dynamics Simulations of Self-Assembly and Phase Transitions

Molecular dynamics simulations offer a powerful lens to examine the spontaneous organization (self-assembly) of GMO molecules into various ordered structures and the transitions between these phases. Atomistic and coarse-grained models are employed to investigate these phenomena across different time and length scales.

Atomistic MD simulations have been used to study the self-assembly of GMO in both non-aqueous and aqueous environments. In non-polar solvents like n-heptane, toluene (B28343), and n-dodecane, GMO molecules are shown to form reverse micelles. rsc.orgnih.govnih.gov These simulations reveal that the presence of chemical degradation products or impurities, such as oleic acid, glycerol (B35011), or water, can significantly influence the structural properties of these aggregates. rsc.orgnih.gov For instance, in dry n-dodecane, GMO is observed to adsorb onto iron oxide surfaces as self-assembled reverse micelles, while in wet systems, it tends to adsorb onto a thin layer of water on the surface. nih.govrsc.org

In aqueous solutions, MD simulations demonstrate the self-assembly of GMO into structures like direct micelles and vesicles. semanticscholar.orgrsc.org These studies highlight that hydrophobic interactions are the primary driving force for the formation of these nanoparticles. semanticscholar.orgrsc.org Simulations involving GMO and the antimicrobial peptide LL-37, for example, showed the spontaneous formation of direct micelles, a finding that aligns with experimental results from small-angle X-ray scattering. semanticscholar.orgrsc.org

Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, are particularly useful for studying large-scale phenomena like phase transitions. acs.org Such simulations have been established as a valuable tool for rapidly screening the structures formed in complex lipid-based formulations and understanding the molecular interactions between excipients and water. acs.org For other monoglycerides (B3428702) with similar structures, MD simulations have detailed a rich spectrum of events, from the isomerization of single dihedral angles in the lipid tails (picosecond range) to the precession of collective tilt-angles (nanosecond range) and full phase transitions or lipid-flipping events that can occur on multi-microsecond timescales. nih.gov

Table 1: Summary of Molecular Dynamics Simulation Studies on Glycerylmonooleate (GMO) Self-Assembly
System ComponentsSimulation TypeObserved PhenomenaKey FindingsReference
GMO, oleic acid, glycerol, water in n-heptane/tolueneAtomistic MDSelf-assembly into reverse micellesDegradation products influence structural and frictional properties; reverse micelles disintegrate under confinement. rsc.orgnih.gov
GMO and antimicrobial peptide LL-37 in waterAtomistic MDFormation of direct micelles and vesiclesHydrophobic contacts between GMO and the peptide drive the formation of nanoparticles. semanticscholar.orgrsc.org
GMO in n-dodecane with/without waterAtomistic MDReverse micelle formation and surface adsorptionIn dry conditions, GMO adsorbs as reverse micelles; in wet conditions, it adsorbs onto a water layer. nih.govrsc.org
Glycerol-1-monopalmitate (GMP) bilayer with waterAtomistic MDPhase transitions, lipid flippingDemonstrates that phase transitions and lipid flip-flop events occur on multi-microsecond timescales. nih.gov
Complex lipid-based formulations with GMOCoarse-Grained MDPhase transitions upon water dispersionCoarse-grained models are effective for rapid screening and understanding molecular interactions in complex formulations. acs.org

Modeling of Solute Diffusion and Transport within Liquid Crystalline Networks

The intricate and ordered structures of GMO-based liquid crystalline phases, such as the cubic and hexagonal phases, create unique environments for the diffusion and transport of entrapped molecules. The complex matrix structure of these systems is capable of controlling the diffusion of incorporated substances. scielo.br Modeling these transport phenomena is crucial for understanding and predicting the release of active ingredients from such formulations.

The diffusion of solutes within these networks is highly dependent on the specific liquid crystalline structure. rsc.org The bicontinuous cubic phase, for example, consists of two continuous but non-intersecting water channels separated by a single lipid bilayer, which provides a sustained-release matrix for active molecules. rsc.org The hexagonal mesophase is composed of closed cylindrical micelles arranged in a hexagonal lattice, while the lamellar phase is a one-dimensional structure of alternating lipid and water layers. rsc.org Each of these architectures presents a different type of tortuosity and confinement to a diffusing solute.

Mathematical models are often used to describe the release kinetics. For hydrophilic drugs, release from different GMO mesophases has been shown to follow first-order diffusion kinetics. rsc.org Studies investigating the release of glucose from four different GMO-based reversed phases found that the release rates were highest from the bicontinuous cubic phase (V₂) and followed the order: V₂ > L₂ (inverse micellar) > H₂ (inverse hexagonal) > I₂ (micellar cubic). rsc.org Theoretical analysis suggests that drug release can be governed by Fickian diffusion, anomalous (non-Fickian) transport, or erosion-controlled mechanisms, depending on the formulation's composition. mdpi.com

MD simulations have also been applied to understand the environment that solutes experience. A study of the inverse hexagonal (HII) phase of GMO used MD simulations to model the structure of water within the aqueous nano-channels of the phase. aip.org The results showed evidence of structured water deep within the cylinder, which has implications for how hydrophilic molecules are transported through these channels. aip.org NMR studies, complemented by diffusion models, have been used to determine the diffusion coefficients of water and other components within cubic phases, showing that transport over long distances is influenced by the phase's connectivity and the presence of bottlenecks. acs.org

Table 2: Modeling of Solute Diffusion in this compound (GMO) Liquid Crystalline Phases
SoluteGMO PhaseModeling Approach/TechniqueKey FindingsReference
Glucose (hydrophilic model)Reversed phases (V₂, H₂, I₂, L₂)Experimental release with first-order kinetic modelingRelease rates are structure-dependent: V₂ > L₂ > H₂ > I₂. rsc.org
General solutesCubic phasesMathematical modeling (e.g., Fickian diffusion)Release can be classified as Fickian, anomalous, or erosion-controlled depending on system additives. mdpi.com
WaterInverse Hexagonal (HII)Molecular Dynamics (MD) SimulationWater inside the aqueous channels is highly structured, affecting potential solute pathways. aip.org
WaterReversed Cubic PhaseNMR Pulsed Field Gradient with diffusion modelsWater diffusion coefficient (Dw) depends on the bilayer volume fraction. Dw,0 used was 2.2952 × 10–9 m²/s. acs.org
CelecoxibCubic and HexagonalIn vitro release studiesThe liquid crystalline structure (cubic vs. hexagonal) and composition significantly influence the drug release profile. nih.gov

Construction of Partial and Comprehensive Phase Diagrams

The phase behavior of the GMO/water system is complex, exhibiting a variety of lyotropic liquid crystalline structures depending on temperature and water content. The construction of phase diagrams, which map these stable phases, is fundamental to formulation science. While often determined experimentally through techniques like SAXS and optical microscopy, the underlying principles of phase formation are explained by theoretical concepts such as the critical packing parameter (CPP). rsc.org

The CPP theory provides a framework for predicting the molecular geometry of self-assembled structures. rsc.org It is defined as CPP = V/al, where V is the volume of the hydrophobic chain, 'a' is the cross-sectional area of the hydrophilic head group, and 'l' is the length of the hydrophobic chain. rsc.org

When CPP is approximately 1, the molecular shape is cylindrical, favoring the formation of lamellar phases (Lα).

When CPP > 1, the molecule is cone-shaped, leading to the formation of reversed phases like the inverse hexagonal (HII) and inverse cubic (QII) phases. rsc.org

The GMO-water phase diagram shows that at room temperature and with increasing water content, GMO typically transitions from a lamellar crystal phase (Lc) to a lamellar phase (Lα), followed by the formation of reversed bicontinuous cubic phases (QII), and at higher water content, it coexists with excess water. scielo.brrsc.org For instance, a lamellar phase can be obtained at a GMO/water ratio of 90:10, while a cubic phase forms at a 70:30 ratio. scielo.br As the temperature is increased, these phases can transition further. For example, a cubic-to-reversed hexagonal (HII) phase transition often occurs at temperatures around 80°C. rsc.org The addition of other components, such as oils or drugs, can further alter this phase behavior, making the construction of partial or ternary phase diagrams essential for specific formulations. scielo.brnih.gov

Table 3: Phase Behavior of the this compound (GMO)/Water System
PhaseTypical ConditionsPredicted CPP ValueStructural DescriptionReference
Lamellar (Lα)Low water content (e.g., ~10% w/w); room temperature~1One-dimensional stacks of lipid bilayers separated by water layers. scielo.brrsc.org
Reversed Bicontinuous Cubic (QII) (e.g., Pn3m, Ia3d)Intermediate water content (e.g., ~20-40% w/w); room temperature>1Three-dimensional, honeycomb-like structure with two continuous, non-intersecting water channels. scielo.brrsc.org
Reversed Hexagonal (HII)Higher temperatures (e.g., >80°C)>1Cylindrical reversed micelles packed into a two-dimensional hexagonal lattice. rsc.orgnih.gov
Lamellar Crystal (LC)Low temperature region (e.g., <20°C)~1Metastable phase with more ordered, crystalline lipid chains. rsc.org

Future Research Trajectories and Emerging Paradigms in Glycerylmonooleate Science

Innovations in Glycerylmonooleate Synthesis and Tailored Derivatization

Recent progress in the synthesis of this compound is moving towards more efficient, sustainable, and precise manufacturing processes that yield high-purity products. science.govnih.gov Enzymatic synthesis, in particular, represents a significant innovation over traditional chemical methods.

Enzymatic Synthesis: The use of biocatalysts, such as immobilized lipases like Novozym 435, has been explored for the glycerolysis of oils to produce GMO. science.govnih.govresearchgate.net A two-stage enzymatic process involving the glycerolysis of high oleic sunflower oil has been demonstrated to achieve a monoacylglycerol yield of 75.31% in the first stage, which can be increased to over 93% purity after a subsequent purification step. science.govnih.gov This method is advantageous as it proceeds under milder conditions and offers higher selectivity, minimizing the formation of byproducts like diglycerides and triglycerides. researchgate.net Research has successfully scaled this process from the lab to a pilot-plant scale, demonstrating its industrial feasibility. science.govnih.gov

Novel Chemical Routes: A new synthesis approach has been developed using sodium oleate (B1233923) and 3-chloro-1,2-propanediol (B139630) as reactants. researchgate.netnih.gov This method, which can be performed at temperatures below 120°C using a phase transfer catalyst like tetrabutylammonium (B224687) bromide, avoids the need for molecular distillation for purification and has achieved yields as high as 89.02%. researchgate.netnih.gov Another area of innovation involves the use of solid acid catalysts, such as nanoparticle sulfated titania aerogels, for the esterification of oleic acid with glycerol (B35011), offering a reusable and thermally stable catalytic option.

Tailored Derivatization: Beyond the synthesis of pure GMO, research is exploring its derivatization to create novel functional polymers. GMO can act as a polyol in polymerization reactions. For example, it has been used to synthesize polyurethane modified epoxies and bio-based polyester (B1180765) plasticizers like poly(glutaric acid-glyceryl monooleate) (PGAGMO). science.govresearchgate.net These derivatives are being investigated as renewable alternatives to conventional petroleum-based polymers and plasticizers in various industrial applications. researchgate.net

Comparison of this compound Synthesis Methods

Synthesis MethodKey ReactantsCatalystReported Yield/PurityKey Advantages
Enzymatic GlycerolysisHigh Oleic Sunflower Oil, GlycerolNovozym 435 (Immobilized Lipase)93.4% Purity (Pilot Scale) science.govnih.govHigh purity, mild reaction conditions, high selectivity.
Novel Chemical EsterificationSodium Oleate, 3-chloro-1,2-propanediolTetrabutylammonium Bromide89.02% Yield researchgate.netnih.govAvoids diglyceride/triglyceride byproducts, no molecular distillation needed.
Catalytic EsterificationOleic Acid, GlycerolSulfated Titania AerogelHigh activity demonstrated Thermally stable and reusable catalyst.

Exploration of Novel this compound-Based Hybrid Materials and Nanostructures

This compound is renowned for its capacity to self-assemble in water, forming a variety of lyotropic liquid crystalline (LLC) structures, including lamellar (Lα), reversed hexagonal (H₂), and bicontinuous cubic (V₂) phases. mdpi.comyakhak.org A major research thrust is the design of novel hybrid materials and nanostructures by dispersing these bulk phases or by co-formulating GMO with other functional molecules to precisely control the resulting material properties. africaresearchconnects.commdpi.com

Dispersions of LLC phases lead to the formation of nanoparticles such as liposomes, hexosomes, and cubosomes. mdpi.com The properties and stability of these nanostructures are highly dependent on the choice of stabilizer. africaresearchconnects.commdpi.com Non-ionic surfactants from the poloxamer (e.g., Pluronic F127) and polysorbate families are widely used to create stable colloidal dispersions with controlled particle sizes, which can be under 200 nm with a narrow size distribution. nih.gov Research has also shown that novel amphiphilic block copolymers, such as PEO-b-PLA and PEO-b-PMEC, can effectively stabilize GMO-based nanoparticles. mdpi.comresearcher.life

The creation of hybrid materials involves blending GMO with other lipids or polymers to tune the phase behavior and enhance stability. For instance, mixing GMO with its ether analogue, 1-glyceryl monooleyl ether (GME), which is more resistant to hydrolysis, can improve the long-term chemical stability of the resulting liquid crystalline phases without significantly altering the structural characteristics. acs.org Other approaches involve incorporating functional amphiphiles, such as Gd(III) chelated DTPA-monooleyl, into the GMO matrix to create nanostructures with diagnostic capabilities, like MRI contrast agents. rsc.org The inclusion of charged lipids like dioleoylphosphatidylglycerol (B1249151) (DOPG) allows for the creation of anionic nanostructures capable of binding materials like DNA through cation mediation. nih.gov

Examples of GMO-Based Hybrid Nanostructures

Hybrid System Component(s)StabilizerResulting Nanostructure/PhaseKey Finding/Application
GMOPoloxamer 407 (Pluronic F127)Cubic Phase Nanoparticles (Cubosomes)Forms stable dispersions with particle sizes around 96 nm. nih.gov
GMO + PEO-b-PLA CopolymerSelf-stabilizedLyotropic Liquid Crystalline NanoparticlesCopolymer composition affects nanoparticle size and morphology. mdpi.com
GMO + Glyceryl Monooleyl Ether (GME)Pluronic F127Bicontinuous Cubic Phase NanoparticlesIncreased chemical stability against hydrolysis. acs.org
GMO + Gd-DTPA-MonooleylSelf-assembledInverse Cubosomes and LiposomesPotential as a magnetic resonance imaging (MRI) contrast agent. rsc.org
GMO + Dioleoylphosphatidylglycerol (DOPG)Self-assembled (with Ca²⁺)Cubic and Hexagonal PhasesAnionic nanostructures capable of binding DNA. nih.gov

Advanced Characterization Methodologies for Real-Time and Dynamic Processes

Understanding the formation and behavior of this compound-based materials requires sophisticated analytical techniques capable of probing their structure at the nanoscale. While static characterization is well-established, the frontier of research lies in applying methodologies that can monitor dynamic processes and structural evolution in real-time.

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are paramount for elucidating the crystallographic structure and phase behavior of GMO systems. unifi.itbiorxiv.org These techniques provide information on the internal organization, lattice parameters, and dimensions of the lipid and water domains within the liquid crystalline phases. nih.govresearchgate.net The development of time-resolved SAXS/SANS (TR-SAXS/SANS) at large-scale synchrotron and neutron facilities is a critical advancement. science.govunifi.it These methods allow researchers to monitor the kinetics of self-assembly and phase transitions in response to stimuli like temperature or changes in hydration, providing a window into the dynamic formation of these complex structures. science.govunifi.it The simultaneous application of SAXS and SANS is an emerging frontier that enables the acquisition of complementary data from the same sample volume, which can be fitted to a common structural model for a more comprehensive analysis. unifi.it

Microscopy and Other Techniques: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for the direct visualization of the morphology and internal structure of dispersed nanoparticles like cubosomes and hexosomes. mdpi.comrsc.orgacs.org It provides direct evidence of the particle shape and the ordered internal nanostructure. mdpi.comresearchgate.net Dynamic Light Scattering (DLS) is routinely used for the physicochemical characterization of nanoparticle dispersions, yielding data on the average hydrodynamic radius and size distribution. mdpi.comacs.org Other techniques such as Differential Scanning Calorimetry (DSC) are used to investigate the thermal properties and homogeneity of hybrid lipid mixtures. rsc.org

Advanced Methodologies for GMO System Characterization

MethodologyAbbreviationInformation ProvidedApplication to Dynamic Processes
Small-Angle X-ray ScatteringSAXSElucidation of crystallographic structure, phase identification, lattice parameters. biorxiv.orgTime-resolved (TR-SAXS) studies monitor kinetics of phase transitions and self-assembly. science.gov
Small-Angle Neutron ScatteringSANSDetails on lipid organization, molecular interactions, and structure, complementary to SAXS. nih.govunifi.itTime-resolved (TR-SANS) studies investigate kinetics of lipid diffusion and exchange. unifi.it
Cryogenic Transmission Electron MicroscopyCryo-TEMDirect visualization of nanoparticle morphology and internal nanostructure. mdpi.comrsc.orgProvides snapshots of structures at different stages of a dynamic process.
Dynamic Light ScatteringDLSHydrodynamic size, size distribution, and colloidal stability of nanoparticles. mdpi.comacs.orgMonitors changes in particle size over time in response to stimuli.
Differential Scanning CalorimetryDSCThermal behavior, phase transition temperatures, homogeneity of lipid mixtures. rsc.orgCharacterizes thermal stability and transition points that drive dynamic changes.

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design and Optimization

AI and Machine Learning in Lipid Nanoparticle Design

AI/ML Approach or PlatformInput DataPredictive GoalImpact on Research Trajectory
Machine Learning Models (General)High-throughput screening data on LNP formulas and delivery efficiency. jhu.eduPredict the efficacy of new LNP formulations for specific cell types. jhu.edutandfonline.comShifts from empirical screening to rational design; identifies design rules.
LiON (Lipid Optimization using Neural Networks)Over 9,000 LNP activity measurements and lipid structures. the-innovation.orgPredict delivery efficiency and identify novel lipid structures for targeted delivery. the-innovation.orgresearchgate.netAccelerates discovery by screening vast virtual chemical spaces (e.g., 1.6 million lipids). the-innovation.org
TransLNP (Deep Learning Model)3D microstructure and biochemical properties of mRNA-LNPs. bionet-asia.comHigh-precision prediction of LNP transfection efficiency. bionet-asia.comEnables automated screening and model transfer across different molecule types. bionet-asia.com
AGILE (AI-Guided Ionizable Lipid Engineering)Data on molecular structures and LNP performance. utoronto.caPredict and identify top LNP candidates from large libraries for specific tissues. utoronto.caReduces discovery and testing time from months or years to weeks. utoronto.ca
Bayesian OptimizationExperimental data on formulation stability (e.g., thermal stability). acs.orgIdentify optimal formulation conditions with a minimal number of experiments. acs.orgAccelerates the optimization phase of formulation development.

Q & A

Q. What analytical methods are recommended for quantifying free glycerol in GMO formulations, and how are they validated?

Free glycerol in GMO is typically quantified using high-performance liquid chromatography (HPLC) with tetrahydrofuran as the mobile phase. A standard curve is generated using glycerol concentrations (0.4–4.0 mg/mL), and the percentage of free glycerol is calculated as (C/W) × 100, where C is the glycerol concentration (mg/mL) and W is the GMO sample weight. Acceptance criteria require ≤6.0% free glycerol . System suitability tests include relative standard deviation (RSD) ≤2.0% for replicate injections and resolution ≥2.0 between glycerol and glyceride peaks .

Q. How are GMO monoglyceride content and purity assessed to meet pharmacopeial standards?

USP standards require GMO to contain ≥90% monoglycerides (C21H42O4 or C19H38O4) with ≤6.0% free glycerol. Purity is determined via saponification value (164–184 mg KOH/g), iodine value (60–90 g I2/100 g), and acid value (≤2.0 mg KOH/g). Thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate:acetic acid (50:50:1) system is used for identification .

Q. What are the critical parameters for preparing GMO standard solutions for chromatographic analysis?

Standard solutions are prepared by dissolving GMO in tetrahydrofuran at concentrations of 0.4–4.0 mg/mL. The chromatographic system uses a refractive index detector, a 300 × 7.8 mm column (5 µm particle size), and a flow rate of 1 mL/min. System reproducibility requires RSD ≤2.0% across triplicate injections .

Advanced Research Questions

Q. How can a design of experiments (DoE) approach optimize GMO-based cubosome formulations for drug delivery?

A 3² factorial design is commonly used, with independent variables such as GMO concentration (2.5–5% w/w) and stabilizer (e.g., Poloxamer 407, 0.5–2% w/w). Dependent variables include particle size (Y1) and entrapment efficiency (Y2). Design-Expert software (v13.0) generates response surface models to identify optimal conditions, validated via ANOVA (p < 0.05) and R² > 0.90 . For example, increasing GMO concentration reduces cubosome size but may require stabilizers to prevent aggregation .

Q. What statistical models are effective for analyzing GMO transesterification reaction parameters to maximize yield?

A full fractional DoE using Modde 13.0 evaluates temperature (160–170°C), reaction time (40–80 min), and catalyst quantity (0.25–0.5 equiv). A polynomial model (R² = 0.954, Q² = 0.800) identifies temperature and catalyst as critical factors. Optimized conditions (170°C, 80 min, 0.5 equiv catalyst) achieve 82% yield, validated experimentally . Contradictions in selectivity (e.g., 88% conversion vs. 45% selectivity at 170°C) highlight trade-offs between reaction rate and byproduct formation .

Q. How do formulation variables (GMO, chitosan, surfactants) influence nanoparticle properties in drug-loaded systems?

A 2³ factorial design evaluates GMO (X1), low-molecular-weight chitosan (X2), and Tween 80 (X3) concentrations. Particle size and zeta potential are modeled using multiple linear regression. For instance, increasing chitosan from 0.1% to 0.3% reduces particle size from 220 nm to 150 nm but increases zeta potential from +25 mV to +35 mV due to enhanced electrostatic stabilization .

Q. What methods resolve contradictions in GMO-based lipid nanoparticle stability under varying pH conditions?

Stability studies (e.g., 4 weeks at 4°C, 25°C, 40°C) combined with dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess aggregation and polymorphism. Conflicting data on pH-dependent degradation (e.g., instability at pH < 5) may require adjusting surfactant ratios (e.g., Poloxamer 407 from 1% to 2%) or incorporating cryoprotectants (trehalose, 5% w/v) .

Methodological Guidelines

Q. How to validate GMO fatty acid composition analysis using gas chromatography (GC)?

Fatty acid methyl esters (FAMEs) are prepared via saponification (KOH/methanol) and analyzed via GC-FID. USP standards require oleic acid (C18:1) to constitute ≥85% of total fatty acids. System suitability includes resolution ≥1.5 between C18:1 and C18:0 peaks and RSD ≤3.0% for triplicate runs .

Q. What protocols ensure reproducibility in GMO nanoparticle fabrication via film rehydration?

Dissolve GMO in ethanol (99.9%), add drug (e.g., curcumin, 5 mg), and hydrate with phosphate buffer (pH 7.4) under shear (10,000 rpm, 5 min). Post-sonication (30% amplitude, 2 min) reduces polydispersity index (PDI) to <0.2. Sterile filtration (0.22 µm) ensures colloidal stability .

Q. How to address batch-to-batch variability in GMO synthesis for preclinical studies?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs, e.g., monoglyceride content ≥90%), critical process parameters (CPPs, e.g., reaction time ±5 min), and validate via accelerated stability testing (40°C/75% RH, 3 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.